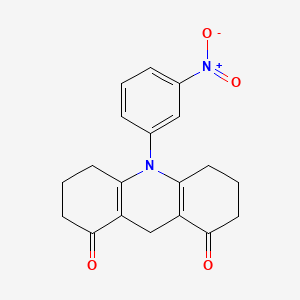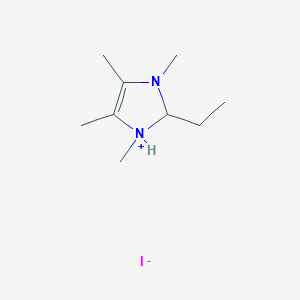![molecular formula C8H12N2O3S B14268415 2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid CAS No. 138569-94-5](/img/structure/B14268415.png)
2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid is a chemical compound that features a pyridine ring substituted with a methyl group and an amino group, which is further connected to an ethane sulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid typically involves the reaction of 4-methylpyridine with ethane-1-sulfonic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions are often optimized based on the desired purity and application of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid include:
- 2-[Methyl(pyridin-2-yl)amino]ethanol
- 4-Methylpyridin-2-amine
- 2-Acryloylamino-2-methyl-1-propanesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
138569-94-5 |
|---|---|
分子式 |
C8H12N2O3S |
分子量 |
216.26 g/mol |
IUPAC名 |
2-[methyl(pyridin-4-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-10(6-7-14(11,12)13)8-2-4-9-5-3-8/h2-5H,6-7H2,1H3,(H,11,12,13) |
InChIキー |
METSYLGWHVLIBQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCS(=O)(=O)O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


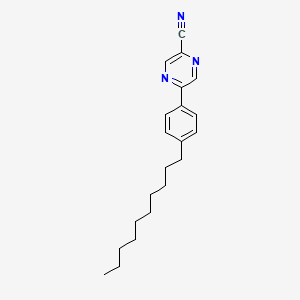
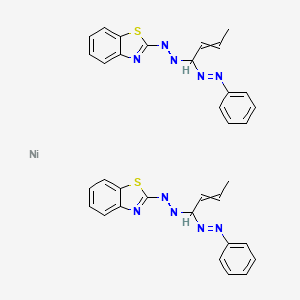

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
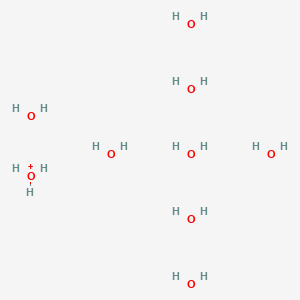
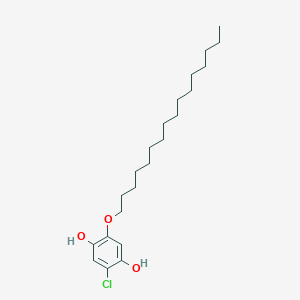

![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
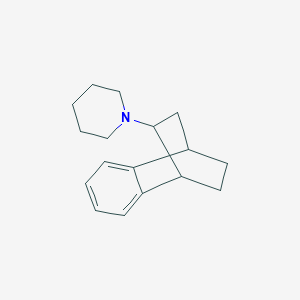
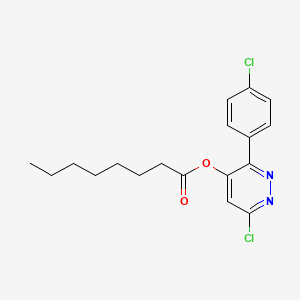
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
